bis[(2R)-2-methylpentoxy]-oxophosphanium
Description
bis[(2R)-2-methylpentoxy]-oxophosphanium is an organophosphorus compound featuring a central phosphorus atom bonded to two chiral (2R)-2-methylpentoxy groups and an oxygen atom, forming an oxophosphanium ion (P=O⁺). The (2R)-configured methylpentoxy substituents introduce stereochemical complexity, which may influence its physical properties (e.g., melting point, solubility) and reactivity. While direct experimental data on this compound are unavailable in the provided evidence, its structure can be inferred from analogous oxophosphanium derivatives .
Key structural features:
- Chirality: The (2R)-configuration at the methylpentoxy groups may enhance enantioselective interactions in chiral environments.
- Branched alkyl chains: The 2-methylpentoxy substituents likely impart moderate hydrophobicity compared to longer or aromatic chains.
- Oxophosphanium core: The P=O⁺ moiety is polarizable, contributing to reactivity in nucleophilic or acidic conditions.
Properties
CAS No. |
92379-52-7 |
|---|---|
Molecular Formula |
C12H26O3P+ |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
bis[(2R)-2-methylpentoxy]-oxophosphanium |
InChI |
InChI=1S/C12H26O3P/c1-5-7-11(3)9-14-16(13)15-10-12(4)8-6-2/h11-12H,5-10H2,1-4H3/q+1/t11-,12-/m1/s1 |
InChI Key |
NGEQUSKTIGQINV-VXGBXAGGSA-N |
Isomeric SMILES |
CCC[C@@H](C)CO[P+](=O)OC[C@H](C)CCC |
Canonical SMILES |
CCCC(C)CO[P+](=O)OCC(C)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[(2R)-2-methylpentoxy]-oxophosphanium typically involves the reaction of 2-methylpentanol with a phosphorus-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride or phosphorus
Comparison with Similar Compounds
Structural and Functional Analogues
bis(2-ethylhexoxy)-oxophosphanium (C₁₆H₃₄O₃P⁺)
- Structure : Branched ethylhexoxy groups (C₈H₁₇O⁻).
- Stability : Exhibits high variability in analytical response factors due to instability during migration studies.
- Applications : Used in migration studies for assessing leachables, though its instability complicates quantification.
- Key Difference : Longer alkyl chains increase hydrophobicity but reduce stability compared to the target compound.
bis(4-nonylphenoxy)-oxophosphanium (C₃₀H₄₆O₃P⁺)
- Structure: Aromatic 4-nonylphenoxy groups.
- Stability : Higher stability due to aromatic conjugation and bulky substituents.
- Applications: Potential use in surfactants or polymer additives.
- Key Difference : Aromatic groups enhance thermal stability but reduce solubility in polar solvents.
bis(p-tolyl)phosphine oxide (C₁₄H₁₄OP⁺)
- Structure : Aromatic p-tolyl (methylphenyl) groups.
- Solubility : Soluble in organic solvents due to aromaticity.
- Applications: Intermediate in organometallic synthesis.
- Key Difference : Aromatic rings enable π-π stacking but eliminate chirality.
bis(1,3-dichloropropan-2-yloxy)-oxophosphanium (C₆H₁₀Cl₄O₃P⁺)
- Structure : Chlorinated propan-2-yloxy groups.
- Reactivity : High reactivity due to electron-withdrawing Cl atoms.
- Applications : Flame retardants (e.g., TDCPP derivatives).
- Key Difference : Chlorination increases density and flame retardancy but raises toxicity concerns.
Comparative Data Table
Research Findings and Trends
- Stability vs. Structure: Branched alkyl chains (e.g., 2-ethylhexoxy) reduce stability due to steric hindrance and poor packing . Aromatic substituents (e.g., p-tolyl, nonylphenoxy) enhance stability via conjugation and van der Waals interactions .
- Chirality Effects :
- Analytical Behavior :
- Unstable compounds like bis(2-ethylhexoxy)-oxophosphanium show high variability in LC-MS/GC-MS response factors, complicating quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
